Chondrillast-7-enol

Description

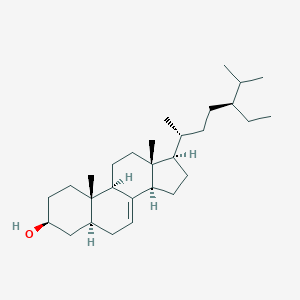

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21+,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKVBPGQYRAUQO-XCFYOIDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415282 | |

| Record name | Stigmast-7-en-3-ol, (3b,5a,24S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18525-35-4 | |

| Record name | Stigmast-7-en-3-ol, (3b,5a,24S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Ecological Distribution of Chondrillast 7 Enol

Chondrillast-7-enol, a C29 sterol, has been identified in a variety of organisms spanning different ecological niches, from marine invertebrates to terrestrial plants. Its distribution points to a widespread, yet specific, role in the biochemical strategies of these organisms.

The primary sources of Chondrillast-7-enol are marine sponges. It has been reported in species such as Axinella cannabina and Agelas oroides. nih.gov The presence of this compound is consistent with the complex sterol profiles often found in marine invertebrates, which can be a mix of sterols from their diet and those biochemically modified by the organism or its symbionts. nih.gov Another notable marine source is the microalga Dunaliella tertiolecta, a single-celled photosynthetic organism known for its ability to thrive in hypersaline environments. nih.gov

Beyond the marine environment, Chondrillast-7-enol has also been isolated from terrestrial flora. For instance, it is a constituent of the volatile oil of Panax ginseng (Korean ginseng), a plant renowned for its medicinal properties. Additionally, it has been found in Melia azedarach, commonly known as the Chinaberry tree. The identification of Chondrillast-7-enol in such varied plant species highlights its broad distribution across different domains of life.

Table 1: Documented Natural Sources of Chondrillast-7-enol

| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Common Name |

|---|---|---|---|---|---|---|---|

| Animalia | Porifera | Demospongiae | Axinellida | Axinellidae | Axinella | cannabina | - |

| Animalia | Porifera | Demospongiae | Agelasida | Agelasidae | Agelas | oroides | - |

| Plantae | Chlorophyta | Chlorophyceae | Dunaliellales | Dunaliellaceae | Dunaliella | tertiolecta | - |

| Plantae | Tracheophyta | Magnoliopsida | Apiales | Araliaceae | Panax | ginseng | Korean ginseng |

| Plantae | Tracheophyta | Magnoliopsida | Sapindales | Meliaceae | Melia | azedarach | Chinaberry tree |

Ecological Roles and Evolutionary Implications of Chondrillast 7 Enol in Producer Organisms

The widespread occurrence of Chondrillast-7-enol in phylogenetically distant organisms suggests that it fulfills fundamental biological functions. While research specifically targeting this compound's roles is ongoing, the functions of the broader class of Δ7-sterols, to which it belongs, are better understood and provide significant insights.

In marine invertebrates like sponges, sterols are fundamental components of cell membranes, regulating their fluidity and permeability. The prevalence of Δ7-sterols, such as Chondrillast-7-enol, is thought to be a result of "biochemical coordination," where dietary sterols (often Δ5-sterols) are modified to meet the specific structural requirements of the sponge's membranes. nih.gov This modification can also be a defensive strategy. Some marine invertebrates produce membranolytic toxins (like saponins) for defense, and having membranes composed of resistant sterols, such as Δ7-sterols, would prevent self-toxicity. umons.ac.be The evolution of the capacity to produce or modify sterols to the Δ7 form may have been a key adaptation for the success of these toxin-producing organisms. nih.govumons.ac.be

For microalgae such as Dunaliella, sterols play a critical role in adaptation to environmental stressors. The maintenance of membrane integrity is crucial in hypersaline environments, and the specific composition of sterols, including compounds like Chondrillast-7-enol, likely contributes to the cell's ability to withstand osmotic pressure changes.

From an evolutionary perspective, the diversity of sterols in organisms like algae places them at an interesting juncture. The sterol profiles of many algal species are seen as representing a transition between the sterols found in prokaryotes and the more complex sterols of higher plants and animals. The presence of C29 sterols like Chondrillast-7-enol is significant in this context.

In terrestrial plants, phytosterols (B1254722) are involved in growth, development, and response to abiotic and biotic stresses. While the specific contribution of Chondrillast-7-enol to these processes in Panax ginseng and Melia azedarach is not yet fully elucidated, its presence suggests it is part of the complex biochemical machinery that governs plant resilience and interaction with the environment.

Biosynthesis of Chondrillast 7 Enol

Elucidation of Proposed Enzymatic Pathways for Chondrillast-7-enol Biogenesis

The biosynthesis of Chondrillast-7-enol, a C24β-ethylsterol, is believed to follow a pathway common to many phytosterols (B1254722), originating from the cyclization of (3S)-2,3-oxidosqualene. In photosynthetic organisms like algae, the primary cyclization product is cycloartenol (B190886), whereas non-photosynthetic organisms and fungi typically utilize lanosterol (B1674476) as the initial precursor. nih.govfrontiersin.org From this crucial branching point, a series of enzymatic modifications, including demethylations, isomerizations, and alkylations, lead to the final sterol structure.

A key step in the formation of Chondrillast-7-enol and other 24-alkylsterols is the alkylation at the C24 position of the sterol side chain. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:Δ24-sterol-C-methyltransferase (SMT). nih.govnih.gov The SMT enzyme facilitates the transfer of a methyl group from S-adenosyl methionine (SAM) to the Δ24 double bond of the sterol side chain. For C29 sterols like Chondrillast-7-enol, this process occurs twice.

Studies on the microalga Ochromonas malhamensis have provided direct evidence for the conversion of cycloartenol and 24-methylenecycloartanol (B74860) into poriferasterol (B1240314), a closely related C24β-ethylsterol that shares the same core structure as Chondrillast-7-enol but with an additional double bond at C22. nih.gov This suggests a likely pathway where cycloartenol is first converted to 24-methylenecycloartanol, which then undergoes further enzymatic reactions to form the characteristic ethyl group at C24 and the Δ7 double bond in the sterol nucleus of Chondrillast-7-enol.

The proposed enzymatic steps following the initial cyclization are summarized in the table below:

| Proposed Enzymatic Step | Enzyme Class | Substrate | Product |

| Cyclization | Oxidosqualene cyclase | (3S)-2,3-Oxidosqualene | Cycloartenol |

| C24-Methylation (first) | Sterol C24-methyltransferase (SMT) | Cycloartenol | 24-Methylenecycloartanol |

| Demethylation at C4 and C14 | Sterol C4-demethylase, Sterol C14-demethylase | 24-Methylenecycloartanol and subsequent intermediates | Various intermediates |

| Isomerization of cyclopropane (B1198618) ring | Cycloeucalenol cycloisomerase | Intermediates with a cyclopropane ring | Intermediates with a Δ8 double bond |

| C24-Methylation (second) | Sterol C24-methyltransferase (SMT) | 24-Methylene intermediate | 24-Ethylidene intermediate |

| Reduction of Δ24(28) bond | Sterol Δ24-reductase | 24-Ethylidene intermediate | 24-Ethyl intermediate |

| Isomerization of Δ8 to Δ7 | Sterol Δ8-Δ7 isomerase | Δ8-sterol intermediate | Chondrillast-7-enol |

Precursor Incorporation Studies in Chondrillast-7-enol Biosynthesis

Precursor incorporation studies are a powerful tool for elucidating biosynthetic pathways. While specific studies focusing exclusively on Chondrillast-7-enol are limited, research on the biosynthesis of poriferasterol in Ochromonas malhamensis has demonstrated the successful incorporation of radiolabeled lanosterol, cycloartenol, and 24-methylenecycloartanol into the final poriferasterol product. nih.gov This provides strong evidence that these molecules are indeed precursors in the biosynthetic pathway of C24β-ethylsterols.

These experiments typically involve feeding the organism with a labeled precursor, such as one containing radioactive isotopes (e.g., ¹⁴C or ³H) or stable isotopes (e.g., ¹³C or ²H), and then isolating and analyzing the resulting sterols to determine if the label has been incorporated. The findings from Ochromonas malhamensis support the proposed pathway originating from cycloartenol.

| Precursor Molecule | Organism Studied | Resulting Product |

| Labeled Lanosterol | Ochromonas malhamensis | Labeled Poriferasterol |

| Labeled Cycloartenol | Ochromonas malhamensis | Labeled Poriferasterol |

| Labeled 24-Methylenecycloartanol | Ochromonas malhamensis | Labeled Poriferasterol |

Genetic and Transcriptomic Analysis of Biosynthetic Gene Clusters for Chondrillast-7-enol

The advent of advanced genomic and transcriptomic techniques has begun to shed light on the genetic basis of sterol biosynthesis. While a specific biosynthetic gene cluster for Chondrillast-7-enol has not been fully characterized, analyses of various organisms, particularly sponges and microalgae, have identified key genes involved in the synthesis of related sterols.

A pivotal gene in the biosynthesis of 24-alkylsterols is the one encoding for sterol C24-methyltransferase (SMT). pnas.orgnih.gov Phylogenetic studies have revealed that the ability of sponges and certain pelagophyte algae to produce C30 sterols, which includes the precursors to C29 sterols, evolved independently through clade-specific duplications of the SMT gene. pnas.orgnih.govmit.edu This suggests that the genetic machinery for producing the ethyl side chain of Chondrillast-7-enol has a distinct evolutionary history in different lineages.

Transcriptomic analyses of dinoflagellates, which are known to produce a diverse array of sterols, have shown that environmental stressors can lead to alterations in sterol synthesis, including the downregulation of squalene (B77637) synthase transcripts. nih.gov Furthermore, studies in corals have highlighted the importance of sterol exchange between the cnidarian host and their symbiotic dinoflagellates, indicating a complex interplay of biosynthetic capabilities. nih.gov While not directly focused on Chondrillast-7-enol, these studies provide a framework for future research aimed at identifying and characterizing the specific genes and regulatory networks governing its production in marine invertebrates and microalgae. The identification of cycloartenol synthase (CAS) genes in various microalgae also serves as a valuable genetic marker for tracing the potential for phytosterol biosynthesis in different organisms. nih.gov

Comparative Biosynthetic Analyses with Related Phytosterols and Poriferasterols

The biosynthesis of Chondrillast-7-enol is best understood in the context of other phytosterols and poriferasterols. A key distinction in phytosterol biosynthesis is the stereochemistry at the C24 position. Higher plants typically produce C24α-ethylsterols such as β-sitosterol and stigmasterol (B192456), while many algae and sponges produce C24β-ethylsterols like poriferasterol and its C22-dihydro derivative, Chondrillast-7-enol. nih.gov

This divergence is attributed to the stereospecificity of the SMT enzymes involved. The enzymes in higher plants direct the alkylation to produce the C24α configuration, whereas the enzymes in organisms producing Chondrillast-7-enol facilitate the formation of the C24β configuration.

Another point of comparison is the presence or absence of a double bond at C22. Poriferasterol and stigmasterol both possess a Δ22 double bond, which is absent in Chondrillast-7-enol and β-sitosterol. The introduction of this double bond is catalyzed by a C22-desaturase enzyme. nih.govresearchgate.net Therefore, the biosynthesis of Chondrillast-7-enol can be seen as branching off from the poriferasterol pathway before the C22-desaturation step, or alternatively, involving a final reduction of the Δ22 bond of poriferasterol.

The table below provides a comparative overview of key features of related sterols:

| Compound | C24-Alkyl Group | Stereochemistry at C24 | Presence of Δ22 Double Bond | Typical Organism Type |

| Chondrillast-7-enol | Ethyl | β | No | Algae, Sponges |

| Poriferasterol | Ethyl | β | Yes | Algae, Sponges |

| β-Sitosterol | Ethyl | α | No | Higher Plants |

| Stigmasterol | Ethyl | α | Yes | Higher Plants |

| Campesterol | Methyl | α | No | Higher Plants |

| Ergosterol | Methyl | β | Yes | Fungi |

Synthetic Methodologies and Chemical Derivatization of Chondrillast 7 Enol

Total Synthesis Approaches towards the Chondrillast-7-enol Scaffold

The total synthesis of complex natural products like Chondrillast-7-enol is a formidable task that showcases the power of modern organic chemistry. While the literature on the total synthesis of Chondrillast-7-enol itself is not extensive, a notable synthesis of its epimer, spinasterol, and chondrillasterol (B1668904) has been reported. rsc.orgunimi.it This work provides a key example of a successful strategy to construct the characteristic Δ7-stigmastene framework.

A significant contribution in this area involves the synthesis of chondrillasterol from steroidal precursors. rsc.org The reported synthesis utilized ethyl (22E,24R)-3β-acetoxy-5α-stigmasta-7,22-dien-29-oate as a key intermediate. rsc.org This approach highlights a strategy that relies on the modification of an existing steroid nucleus to introduce the required functionalities, including the specific stereochemistry of the side chain.

While not a direct synthesis of Chondrillast-7-enol, the total synthesis of (±)-chondrosterin I offers valuable insights into the construction of related steroidal structures. rsc.org This synthesis featured a desymmetric intramolecular aldol (B89426) reaction of a meso diketoester compound, demonstrating a sophisticated method for controlling stereochemistry in the steroidal core. rsc.org Such strategies could potentially be adapted for the asymmetric synthesis of the Chondrillast-7-enol scaffold.

Key strategies in the synthesis of related Δ7-sterols often involve:

Manipulation of existing steroid skeletons: Utilizing readily available steroidal starting materials and performing a series of chemical transformations to achieve the target molecule.

Stereocontrolled side-chain construction: Employing various synthetic methods to build the complex side chain with the correct stereocenters.

Introduction of the Δ7-double bond: This is often a crucial step, which can be achieved through various elimination or rearrangement reactions from functionalized precursors.

The development of novel synthetic routes to Chondrillast-7-enol and its analogues remains an active area of research, with the potential for the discovery of new chemical transformations and strategies.

Semi-Synthetic Modification Strategies of Naturally Derived Chondrillast-7-enol

Semi-synthetic modification of naturally abundant starting materials is a powerful strategy for generating novel analogues with potentially enhanced or new biological activities. While specific reports on the semi-synthesis of Chondrillast-7-enol derivatives are limited, the general principles of steroid and phytosterol modification are well-established and can be applied to this molecule.

One of the most common modifications is esterification of the 3β-hydroxyl group. This can be achieved through chemical or enzymatic methods to produce phytosterol esters. cirad.fr Chemical esterification often requires high temperatures and catalysts, which can lead to side products. cirad.fr Enzymatic methods, particularly using lipases, offer a greener and more selective alternative. cirad.frnih.gov These reactions can be performed under mild conditions and exhibit high regioselectivity for the hydroxyl group. nih.gov

Table 1: Comparison of Chemical and Enzymatic Esterification of Phytosterols (B1254722)

| Feature | Chemical Esterification | Enzymatic Esterification (Biocatalysis) |

| Catalyst | Strong acids (e.g., H₂SO₄) or bases. cirad.fr | Lipases (e.g., from Candida rugosa). cirad.fr |

| Temperature | High (e.g., 170 °C). cirad.fr | Mild (e.g., 30-70 °C). cirad.fr |

| Selectivity | Low, can lead to by-products. cirad.fr | High regioselectivity. nih.gov |

| By-products | Can be significant. cirad.fr | Minimal. kpi.kharkov.ua |

| Environmental Impact | Use of harsh chemicals and high energy consumption. cirad.frkpi.kharkov.ua | "Green" and sustainable approach. cirad.frnih.gov |

Other potential semi-synthetic modifications of Chondrillast-7-enol could include:

Oxidation of the 3β-hydroxyl group to a ketone.

Modification of the Δ7-double bond , for example, through epoxidation or dihydroxylation, to introduce new functional groups on the B-ring.

Derivatization of the side chain , although this is generally more challenging due to the lower reactivity of the C-H bonds.

These modifications can significantly alter the physicochemical properties of Chondrillast-7-enol, such as its solubility and bioavailability, and could lead to the discovery of new bioactive compounds.

Chemoenzymatic Synthesis of Chondrillast-7-enol and its Analogues

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and efficiency of biocatalysts. mdpi.com This approach is particularly well-suited for the synthesis of complex molecules like Chondrillast-7-enol and its analogues, offering a more sustainable and efficient alternative to purely chemical methods.

A key application of chemoenzymatic synthesis in the context of phytosterols is the production of phytosterol esters . As mentioned previously, lipases are highly effective biocatalysts for the esterification of the 3β-hydroxyl group with various fatty acids. cirad.fracs.org This enzymatic step can be integrated into a "one-pot" cascade reaction, where, for example, high-acid value oils are first hydrolyzed by a lipase (B570770) to free fatty acids, which are then esterified with the phytosterol in the same reaction vessel. acs.org

Table 2: Examples of Lipase-Catalyzed Synthesis of Phytosterol Esters

| Lipase Source | Acyl Donor | Phytosterol | Conversion/Yield | Reference |

| Candida rugosa | Oleic acid | Phytosterol mixture | >98% conversion | cirad.fr |

| Lipase AYS | High-acid value oil | Phytosterol | High efficiency | acs.org |

| Immobilized Lipase | Rice bran oil | Phytosterol | >95% residual activity after 10 cycles | acs.org |

Furthermore, enzymes can be used for other key transformations in steroid synthesis. For instance, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are used for the reduction of the C-17 carbonyl group, a crucial step in the synthesis of many bioactive steroids. asm.org By combining such enzymatic steps with chemical transformations, complex steroidal scaffolds can be constructed with high precision and efficiency.

The development of engineered microorganisms that can perform multiple steps in a biosynthetic pathway is a promising frontier. For example, Mycobacterium neoaurum has been engineered to produce C-17-hydroxylated steroids directly from phytosterols in a one-step biocatalytic process. asm.org Such whole-cell biocatalysis approaches could potentially be adapted for the synthesis of Chondrillast-7-enol or its precursors.

Development of Sustainable and Green Synthetic Routes for Chondrillast-7-enol

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other complex molecules to minimize environmental impact. researchgate.net In the context of steroid synthesis, this involves the use of renewable feedstocks, safer solvents, catalytic methods, and energy-efficient processes. researchgate.netamericanpharmaceuticalreview.com

Key strategies for developing sustainable synthetic routes for Chondrillast-7-enol include:

Biocatalysis: As discussed above, the use of enzymes can replace hazardous reagents and reduce waste. mdpi.com Lipases for esterification and other enzymes for specific redox reactions are prime examples. nih.govasm.org

Microwave-Assisted Synthesis: Microwave technology can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netresearchgate.net

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like ionic liquids or supercritical fluids is another important aspect. researchgate.netresearchgate.net

Starting from Renewable Feedstocks: Utilizing readily available and renewable phytosterols from plant sources as starting materials for semi-synthetic approaches is inherently more sustainable than total synthesis from petroleum-derived precursors. mdpi.com

The production of steroid intermediates via microbial transformation of sterols is a well-established green technology. mdpi.com Engineered strains of Mycolicibacterium are used to convert phytosterols into valuable steroid synthons, reducing the reliance on more polluting chemical degradation processes. mdpi.com This approach offers a promising avenue for the sustainable production of the core steroidal skeleton of Chondrillast-7-enol.

By integrating these green chemistry principles, the future synthesis of Chondrillast-7-enol and its derivatives can be made more environmentally friendly and economically viable.

Structure Activity Relationship Sar Studies of Chondrillast 7 Enol Analogues

Impact of Steroidal Core Structural Modifications on Biological Activity

The steroidal core of Chondrillast-7-enol, a tetracyclic hydrocarbon framework, is a critical determinant of its biological activity. Modifications to this core can significantly alter the molecule's shape, rigidity, and electronic properties, thereby influencing its interaction with biological targets.

Research on related steroidal compounds has demonstrated that alterations to the ring structure can have profound effects on bioactivity. For instance, the introduction of additional double bonds or hydroxyl groups within the ring system can modulate the activity of steroids. nih.gov In the context of Chondrillast-7-enol, which possesses a double bond at the C-7 position, shifting this bond or introducing others could impact its biological profile.

Studies on other classes of steroids have shown that modifications such as aromatization of one of the rings can lead to significant changes in activity. uomustansiriyah.edu.iq While specific studies on the aromatization of the Chondrillast-7-enol core are not extensively documented, it is a common strategy in medicinal chemistry to explore such modifications to enhance potency or alter selectivity.

Furthermore, the presence and orientation of substituents on the steroidal nucleus are known to be crucial for the biological activity of many steroids. uomustansiriyah.edu.iq For example, the addition of small alkyl or halogen groups at various positions on the rings can influence binding affinity to target proteins.

Table 1: Hypothetical Impact of Steroidal Core Modifications on the Antimicrobial Activity of Chondrillast-7-enol Analogues

| Modification | Rationale | Predicted Impact on Activity |

| Introduction of a C-5 double bond | Alteration of ring conformation and planarity. | May increase or decrease activity depending on the target's binding pocket. |

| Hydroxylation at C-11 | Introduction of a polar group, potentially forming new hydrogen bonds with the target. | Could enhance activity by providing an additional interaction point. |

| Aromatization of Ring A | Creates a planar, electron-rich system. | Likely to significantly alter the biological target and activity profile. |

| Introduction of a 9α-fluoro group | Increases lipophilicity and can block metabolic oxidation. | May enhance potency and metabolic stability. |

Stereochemical Influence of the Side Chain on the Efficacy Profile of Chondrillast-7-enol

The aliphatic side chain of Chondrillast-7-enol plays a significant role in its biological efficacy. The length, branching, and stereochemistry of this side chain are critical for its interaction with molecular targets. Chondrillast-7-enol is an epimer of spinasterol at the C-24 position, and this stereochemical difference can lead to distinct biological activities.

Studies on stigmasterol (B192456) and ergosterol derivatives have highlighted the importance of side-chain stereochemistry. unisi.itnih.gov The spatial arrangement of substituents on the side chain can dictate how the molecule fits into a binding site. For instance, the absolute configuration of chiral centers within the side chain can determine whether a compound acts as an agonist or antagonist at a particular receptor. unisi.it

Table 2: Influence of Side Chain Stereochemistry on the Bioactivity of Sterol Analogues

| Compound | Key Side Chain Feature | Observed Biological Effect |

| Stigmasterol | C-22 double bond | Influences membrane permeability. nih.gov |

| Ergosterol | C-22 double bond and C-24 methyl group | Important for antifungal activity. |

| Chondrillast-7-enol | Saturated side chain with a specific stereocenter at C-24 | Exhibits antimicrobial and antibiofilm activity. nih.govresearchgate.net |

| 22R-hydroxycholesterol | Oxygenated side chain | Acts as an LXR agonist. unisi.it |

Exploration of Hydroxyl Group Derivatization on Pharmacological Properties

The 3β-hydroxyl group of Chondrillast-7-enol is a key functional group that can be readily modified to produce a variety of derivatives with potentially improved pharmacological properties. Derivatization of this hydroxyl group can alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which can impact its biological activity.

Esterification of the hydroxyl group is a common strategy to create prodrugs or to modify the pharmacokinetic profile of a sterol. smolecule.com For example, converting the hydroxyl group to an ester can increase its lipid solubility, which may enhance its absorption and distribution in the body. uomustansiriyah.edu.iq Glycosylation, the attachment of a sugar moiety to the hydroxyl group, can increase water solubility and is a strategy employed by nature to modify the activity of steroids. nih.gov

The preparation of ethers and carbamates from the hydroxyl group are other avenues for derivatization that can lead to compounds with altered biological activities. The choice of the derivatizing agent can introduce new pharmacophoric features, such as aromatic rings or additional hydrogen bond donors and acceptors.

Table 3: Potential Pharmacological Effects of Hydroxyl Group Derivatization of Chondrillast-7-enol

| Derivative Type | Modification | Potential Change in Properties | Hypothesized Pharmacological Outcome |

| Acetate (B1210297) Ester | Acetylation of the 3β-OH group | Increased lipophilicity | Enhanced cell membrane permeability and potential for oral absorption. |

| Glucoside | Attachment of a glucose molecule to the 3β-OH group | Increased water solubility | Altered bioavailability and potential for different biological targets. |

| Methyl Ether | Methylation of the 3β-OH group | Removal of hydrogen bonding capability | May decrease binding to targets that rely on hydrogen bonding with the 3β-OH group. |

| Phenylcarbamate | Addition of a phenylcarbamoyl group to the 3β-OH group | Introduction of an aromatic ring and hydrogen bond donors/acceptors | Could introduce new binding interactions and potentially increase potency. |

Computational Chemistry and Molecular Dynamics Simulations in Chondrillast-7-enol SAR

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the SAR of Chondrillast-7-enol and its analogues at the molecular level. These methods can provide insights into the three-dimensional structure of the molecules, their electronic properties, and their interactions with biological targets.

Molecular docking studies can be used to predict the binding mode of Chondrillast-7-enol analogues to a specific protein target. This information can help to rationalize the observed biological activities and to design new analogues with improved binding affinity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their biological activity, enabling the prediction of the activity of novel compounds. nih.gov

MD simulations can be employed to study the dynamic behavior of Chondrillast-7-enol and its analogues in a biological environment, such as a cell membrane or the binding site of a protein. These simulations can reveal how the flexibility of the molecule and its interactions with surrounding water molecules and ions influence its biological activity. While specific computational studies on Chondrillast-7-enol are not widely reported, the application of these techniques to other sterols has been instrumental in understanding their mechanisms of action.

Table 4: Application of Computational Methods in Sterol SAR Studies

| Computational Method | Application | Information Gained |

| Molecular Docking | Predicting the binding pose of a ligand in a protein's active site. | Identification of key binding interactions and prediction of binding affinity. |

| QSAR | Developing mathematical models to correlate chemical structure with biological activity. | Prediction of the activity of new compounds and identification of important structural features. |

| Molecular Dynamics Simulations | Simulating the movement of a molecule and its environment over time. | Understanding the conformational dynamics of the ligand and its interactions with the target. |

| Density Functional Theory (DFT) | Calculating the electronic structure of a molecule. | Determination of properties such as molecular orbital energies and charge distribution. |

Mechanistic Investigations of Chondrillast 7 Enol S Biological Activities

In Vitro Cellular and Molecular Pathway Analyses

In vitro studies are fundamental to elucidating the specific cellular and molecular targets of a bioactive compound. For Chondrillast-7-enol, research in this area is still emerging. While direct evidence is limited, the activities of extracts from organisms known to contain this sterol, such as the microalga Dunaliella tertiolecta and sponges from the genera Axinella and Agelas, provide a basis for inferring its potential mechanisms.

Modulatory Effects on Enzyme Activity (e.g., COX-2 inhibition)

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. nih.gov Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs. nih.gov While no direct studies have confirmed that Chondrillast-7-enol inhibits COX-2, the anti-inflammatory properties observed in extracts containing this and other sterols suggest that this pathway is a plausible area for investigation. For instance, some studies have shown that certain phytosterols (B1254722) can modulate inflammatory pathways, although the specific role of Chondrillast-7-enol in COX-2 inhibition remains to be explicitly demonstrated.

Regulation of Intracellular Signaling Cascades (e.g., NF-kB, AP-1, MAPK pathway modulation)

The transcription factors Nuclear Factor-kappa B (NF-kB) and Activator Protein-1 (AP-1), along with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, are crucial regulators of inflammation and other cellular processes. nih.govnih.gov The activation of these pathways can lead to the expression of pro-inflammatory cytokines and enzymes. nih.gov Although direct evidence linking Chondrillast-7-enol to the modulation of these specific pathways is not yet available, the known anti-inflammatory effects of extracts from Axinella species point towards a potential interaction. It is hypothesized that, like other marine-derived sterols, Chondrillast-7-enol might interfere with the phosphorylation events in the MAPK cascade or inhibit the nuclear translocation of NF-kB and AP-1, thereby downregulating inflammatory responses. However, dedicated studies are required to confirm these suppositions.

Effects on Gene Expression and Proteomic Profiles

The biological activity of a compound is ultimately reflected in its ability to alter gene expression and the subsequent proteomic landscape of a cell. To date, no specific studies have been published detailing the effects of isolated Chondrillast-7-enol on global gene expression or proteomic profiles. Such studies would be invaluable in identifying the primary cellular targets and downstream effector proteins modulated by this sterol, offering a broader, unbiased view of its mechanism of action.

Interrogation of Membrane Interactions and Cellular Transport Mechanisms

As a sterol, Chondrillast-7-enol is lipophilic and likely to interact with cellular membranes. The structure of sterols allows them to intercalate into the lipid bilayer, potentially altering membrane fluidity, permeability, and the function of membrane-bound proteins. Studies on similar molecules, such as 7-ketocholesterol, have shown that they can significantly modify the physical properties of lipid bilayers. nih.gov It is plausible that Chondrillast-7-enol could influence cellular processes through such membrane interactions.

Furthermore, the mechanism by which Chondrillast-7-enol enters cells is currently unknown. It may occur via passive diffusion due to its lipid-soluble nature, or it could involve specific transport proteins. Understanding its cellular uptake is a critical step in elucidating its bioavailability and subsequent intracellular activity. nih.gov

In Vitro Antimicrobial Activity and Mechanistic Insights

Extracts from marine sponges like Agelas oroides, a known source of Chondrillast-7-enol, have demonstrated antimicrobial properties. While these broad-spectrum activities are promising, the specific contribution of Chondrillast-7-enol to this effect has not been isolated. The potential antimicrobial mechanisms of sterols can be varied, including disruption of the microbial cell membrane, leading to leakage of cellular contents, or inhibition of essential enzymes. Proline-rich antimicrobial peptides, for example, can act via a non-lytic mechanism involving intracellular targets. nih.gov Whether Chondrillast-7-enol employs a similar or different strategy remains an open question for future research.

In Vivo Animal Model Systems for Efficacy Evaluation

The translation of in vitro findings to a whole-organism context is a critical step in drug discovery. Animal models, such as the carrageenan-induced paw edema model in rodents, are standard for evaluating the in vivo anti-inflammatory efficacy of novel compounds. mdpi.comnih.gov At present, there are no published studies that have specifically evaluated the in vivo efficacy of purified Chondrillast-7-enol in any animal model system. Such studies would be essential to confirm its potential therapeutic utility and to understand its pharmacological profile in a living organism.

Anti-Inflammatory Research in Pre-Clinical Animal Models

While direct in vivo studies on the anti-inflammatory effects of Chondrillast-7-enol in animal models are limited, the broader class of phytosterols, to which it belongs, has demonstrated notable anti-inflammatory properties. mdpi.com Research suggests that phytosterols can modulate inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines. mdpi.com For instance, fucosterol (B1670223), a structurally similar phytosterol, has been shown to reduce the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines. mdpi.com

A study on the methanolic extract of Aster incisus, which contains Chondrillasterol (B1668904), demonstrated inhibition of the PI3K and AKT protein expression in RAW 264.7 cells, suggesting a potential mechanism for its anti-inflammatory effects. mdpi.com Another study on Chasmanthe aethiopica leaf extract, also containing Chondrillasterol, showed potent anti-inflammatory activity by significantly inhibiting superoxide (B77818) anion generation and elastase release in vitro. nih.gov These findings suggest that Chondrillast-7-enol likely contributes to the observed anti-inflammatory effects of these extracts and warrants further investigation through specific in vivo animal models of inflammation.

Table 1: In Vitro Anti-Inflammatory Activity of Extracts Containing Chondrillast-7-enol

| Plant Extract | Cell Line | Key Findings | Reference |

| Aster incisus (methanolic extract) | RAW 264.7 macrophages | Inhibition of PI3K and AKT protein expression. | mdpi.com |

| Chasmanthe aethiopica (leaf extract) | Not specified | Potent inhibition of superoxide anion generation and elastase release. | nih.gov |

Assessment of Antioxidant Potential in Animal Models

Direct assessment of the antioxidant potential of Chondrillast-7-enol in animal models has not been extensively reported. However, numerous in vitro studies and research on related compounds suggest a significant antioxidant capacity. mdpi.comdoi.org Phytosterols are known to possess antioxidant properties, which are believed to contribute to their various health benefits. mdpi.com The antioxidant mechanism of phytosterols like fucosterol involves the enhancement of free radical scavenging enzymes such as glutathione (B108866) peroxidase (GPx), catalase (CAT), and superoxide dismutase (SOD). mdpi.com

Extracts from various plants containing Chondrillast-7-enol have demonstrated promising antioxidant activities. For example, amaranth (B1665344) has been identified as a reservoir of antioxidant-based phytonutrients, including Chondrillasterol. doi.org Similarly, marine algae are a rich source of bioactive metabolites with antioxidant properties, with Chondrillasterol being one of the identified phytosterols. researchgate.netresearchgate.net These antioxidant properties are crucial in combating oxidative stress-related diseases. mdpi-res.com The collective evidence from these studies strongly suggests the potential of Chondrillast-7-enol as an antioxidant agent, though this needs to be validated through in vivo animal studies.

Investigations into Anti-Cancer Effects in Xenograft and Carcinogenesis Models

Specific investigations into the anti-cancer effects of Chondrillast-7-enol in xenograft and carcinogenesis models are currently lacking in the scientific literature. However, the potential of related compounds and the broader class of phytosterols in cancer prevention and therapy provides a strong rationale for future research in this area.

One study reported that an acetate (B1210297) derivative of a coral-derived sterol, structurally related to Chondrillast-7-enol, inhibited tumor growth in a mouse xenograft model. mdpi.com This finding highlights the potential of modified sterols in cancer treatment. Furthermore, review articles have pointed towards the potential anti-cancer effects of Chondrillasterol. researchgate.netmdpi.com The anticancer activities of phytosterols are thought to be mediated through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. Given these indications, dedicated studies using xenograft and carcinogenesis models are essential to elucidate the specific anti-cancer efficacy of Chondrillast-7-enol.

Neuroprotective Activity in Relevant Animal Models

There is a paucity of specific research on the neuroprotective activity of Chondrillast-7-enol in relevant animal models. However, the compound is often listed among phytosterols with potential neuroprotective effects, primarily attributed to their anti-inflammatory and antioxidant properties. researchgate.netfrontiersin.orgfrontiersin.org Neuroinflammation and oxidative stress are key pathological features in many neurodegenerative diseases. frontiersin.org

Phytosterols, including Chondrillasterol, found in marine algae, have been highlighted for their potential to combat neurodegenerative diseases. frontiersin.orgfrontiersin.org The proposed mechanisms include the modulation of inflammatory pathways and the scavenging of reactive oxygen species, thereby protecting neuronal cells from damage. While direct evidence from animal models is needed, the established anti-inflammatory and antioxidant activities of phytosterols provide a strong foundation for investigating the neuroprotective potential of Chondrillast-7-enol.

Systemic Antibacterial Efficacy in Animal Models

While in vivo studies on the systemic antibacterial efficacy of Chondrillast-7-enol are not yet available, in vitro research has demonstrated its promising antibacterial properties. A significant study evaluated the antimicrobial activity of Chondrillasterol isolated from Vernonia adoensis. researchgate.netresearchgate.net The compound exhibited inhibitory effects against several clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.netresearchgate.net

Furthermore, the study revealed that Chondrillasterol could inhibit the formation of and disrupt mature biofilms of P. aeruginosa, a critical factor in chronic and recurrent infections. researchgate.net These in vitro findings suggest that Chondrillast-7-enol has the potential to be developed as a new antimicrobial agent. However, to establish its therapeutic utility, it is imperative to conduct in vivo studies in relevant animal models of systemic infection to evaluate its efficacy, pharmacokinetics, and safety.

Table 2: In Vitro Antibacterial Activity of Chondrillast-7-enol (Chondrillasterol)

| Bacterial Strain | Activity | Key Findings | Reference |

| Staphylococcus aureus (MRSA) | Inhibition of growth | Exhibited antibacterial activity. | researchgate.netresearchgate.net |

| Klebsiella pneumoniae | Inhibition of growth | Exhibited antibacterial activity. | researchgate.netresearchgate.net |

| Pseudomonas aeruginosa | Inhibition of growth, Biofilm inhibition, Biofilm disruption | Completely disrupted mature biofilms at 1.6 μg/mL and completely inhibited biofilm formation at 100 μg/mL. | researchgate.net |

Analytical Chemistry Methodologies for Chondrillast 7 Enol

Advanced Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental tool for the separation of Chondrillast-7-enol from other components in a mixture. chromatographytoday.com The choice of chromatographic technique depends on the complexity of the sample and the analytical goal, whether it be qualitative identification or quantitative determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique frequently employed for the analysis of volatile and semi-volatile compounds like Chondrillast-7-enol. wikipedia.org This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org In the context of Chondrillast-7-enol analysis, GC-MS has been utilized to identify its presence in the nonpolar lipid fractions of various plant extracts. datapdf.com For instance, it has been successfully used to analyze the phytoconstituents of petroleum ether extracts of Lactuca sativa (lettuce) stems and leaves, where Chondrillast-7-enol was identified among a variety of other compounds. scribd.comresearchgate.net

The mass spectrometry data for Chondrillast-7-enol obtained through GC-MS is crucial for its identification. The National Institute of Standards and Technology (NIST) database contains mass spectral information for Chondrillast-7-enol, which can be used as a reference. nih.gov

Table 1: GC-MS Data for Chondrillast-7-enol nih.gov

| Parameter | Value |

|---|---|

| NIST Number | 36776 |

| Total Peaks | 112 |

| m/z Top Peak | 414 |

This technique is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org However, it is important to note that the high temperatures used in the GC injection port can potentially cause thermal degradation of the analyte. wikipedia.org

High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of compounds like Chondrillast-7-enol. shimadzu.com It is particularly useful for the analysis of non-volatile or thermally labile molecules that are not suitable for GC analysis. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. shimadzu.com While specific HPLC methods for the routine analysis of Chondrillast-7-enol are not extensively detailed in the provided search results, the principles of HPLC make it a suitable method for determining the purity and quantifying the content of this sterol in various samples. For instance, HPLC has been used for the analysis of flavonoids and other phytochemicals in plant extracts, demonstrating its utility in complex mixture analysis. mdpi.com The development of a specific HPLC method for Chondrillast-7-enol would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition, and detector settings to achieve the desired separation and sensitivity.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to both GC and HPLC for the analysis and purification of compounds like Chondrillast-7-enol. waters.com This technique typically uses supercritical carbon dioxide as the mobile phase, often with a co-solvent, which reduces the use of organic solvents. waters.comwikipedia.org SFC is particularly well-suited for the separation of chiral molecules and other complex mixtures. wikipedia.org Its application in the analysis of natural products is growing due to its high efficiency and speed. waters.com While specific applications of SFC for Chondrillast-7-enol are not explicitly detailed in the search results, its proven success in separating other sterols and thermally labile compounds suggests its potential for the efficient analysis and purification of Chondrillast-7-enol. wikipedia.org The principles of SFC are similar to HPLC, but the use of a supercritical fluid mobile phase offers unique selectivity and faster analysis times. wikipedia.org

Spectroscopic Characterization for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the definitive structural elucidation of Chondrillast-7-enol.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. ebsco.comwikipedia.org It provides information about the chemical environment of atomic nuclei, such as protons (¹H NMR) and carbon-13 (¹³C NMR), revealing the connectivity and spatial arrangement of atoms within a molecule. wikipedia.org For a complex sterol like Chondrillast-7-enol, 2D NMR techniques such as COSY, HSQC, and HMBC would be essential to assign all proton and carbon signals unambiguously, confirming the steroidal backbone and the structure of the side chain. The chemical shifts and coupling constants observed in the NMR spectrum are unique to the molecule's structure. ebsco.com

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. spectroscopyonline.com For Chondrillast-7-enol, the IR spectrum would be expected to show a characteristic absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would also be observable. While IR spectroscopy alone cannot determine the complete structure, it serves as a quick and valuable method for confirming the presence of key functional groups. spectroscopyonline.comresearchgate.net

Hyphenated Techniques for Comprehensive Chondrillast-7-enol Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer the most comprehensive approach to analyzing Chondrillast-7-enol in complex samples. chromatographytoday.comnih.gov These techniques provide both separation and identification in a single run. researchgate.net

GC-MS: As previously discussed, this is a widely used hyphenated technique for the analysis of volatile compounds. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for analyzing non-volatile and thermally labile compounds. saspublishers.com LC-MS combines the powerful separation of HPLC with the sensitive and selective detection of mass spectrometry, allowing for the identification and quantification of Chondrillast-7-enol in various matrices. nih.govresearchgate.net Tandem mass spectrometry (LC-MS-MS) can provide even more structural information through fragmentation analysis. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful, though less common, technique directly couples HPLC with NMR spectroscopy. chromatographytoday.com It allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column, providing unambiguous structural identification of components in a mixture without the need for prior isolation. saapjournals.org

The use of these hyphenated techniques is crucial for the dereplication of natural product extracts, chemical fingerprinting, and metabolomic studies involving Chondrillast-7-enol. nih.gov

Optimized Sample Preparation and Extraction Protocols for Chondrillast-7-enol Analysis

The accuracy and reliability of any analytical method for Chondrillast-7-enol heavily depend on the initial sample preparation and extraction protocol. The goal is to efficiently extract the target analyte from the sample matrix while minimizing the co-extraction of interfering substances.

For plant materials, a common initial step is maceration in an organic solvent. researchgate.net Given that Chondrillast-7-enol is a sterol and thus a nonpolar lipid, extraction is typically performed with nonpolar solvents like petroleum ether. scribd.comresearchgate.net In a study on Lactuca sativa, powdered plant material was macerated in petroleum ether for several days at room temperature to extract the lipid components, including Chondrillast-7-enol. researchgate.net

Other traditional extraction methods that could be applied include Soxhlet extraction and reflux extraction . nih.gov More modern and efficient techniques like supercritical fluid extraction (SFE) using carbon dioxide are also highly applicable. nih.gov SFE is advantageous as it can prevent the degradation of active metabolites and reduces the use of organic solvents. nih.gov

Following the initial extraction, further cleanup steps may be necessary to remove interfering compounds. These can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction. The choice of the specific protocol will depend on the nature of the sample matrix and the analytical technique to be used. For instance, in the analysis of wool wax, specific procedures have been developed for the lipid fraction. researchgate.net

Table 2: Summary of Analytical Techniques for Chondrillast-7-enol

| Technique | Application | Key Information Provided |

|---|---|---|

| GC-MS | Identification in complex volatile/semi-volatile mixtures | Mass spectrum for identification, retention time |

| HPLC | Purity determination and quantification | Retention time, peak area for quantification |

| SFC | "Green" separation and purification | High-efficiency separation, especially for chiral compounds |

| NMR | Definitive structural elucidation | Detailed molecular structure, atomic connectivity |

| IR | Functional group identification | Presence of key functional groups like -OH |

Future Research Directions and Identified Knowledge Gaps in Chondrillast 7 Enol Studies

Unexplored Bioactivities and Potential Novel Therapeutic Applications

The exploration of the complete bioactivity profile of Chondrillast-7-enol is a critical area for future research. While some related marine sterols have demonstrated a range of biological effects, the specific activities of Chondrillast-7-enol are largely uncharted territory.

A particularly promising avenue for investigation is its potential as an antimicrobial and antibiofilm agent. Research on chondrillasterol (B1668904), a closely related compound, has shown activity against various bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. nih.govnih.gov Chondrillasterol was found to inhibit the growth of these bacteria and, notably, to disrupt the formation of biofilms by P. aeruginosa. nih.govnih.gov Biofilms are communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antibiotics. nih.gov Given the structural similarity, it is highly plausible that Chondrillast-7-enol possesses similar or even enhanced antibiofilm capabilities. Future studies should, therefore, focus on comprehensive screening of Chondrillast-7-enol against a broad panel of pathogenic bacteria and fungi, with a specific emphasis on its ability to inhibit biofilm formation and disrupt mature biofilms.

Beyond its antimicrobial potential, the neuropharmacological effects of marine sterols warrant investigation for Chondrillast-7-enol. mdpi.com Certain marine sterols have shown promise in preclinical models of neurodegenerative diseases like Alzheimer's by targeting pathways related to oxidative stress, neuroinflammation, and cholesterol homeostasis. mdpi.com Investigating whether Chondrillast-7-enol can modulate these pathways could open up new therapeutic possibilities.

Furthermore, other bioactivities attributed to marine sterols, such as anti-inflammatory and anti-cancer effects, should be systematically evaluated for Chondrillast-7-enol. nih.gov High-throughput screening assays against various cell lines and enzyme targets could rapidly identify novel therapeutic applications. researchgate.net

Comprehensive Elucidation of Biosynthetic Pathways and Regulatory Networks

The precise biosynthetic pathway of Chondrillast-7-enol remains to be fully elucidated. While the general route for sterol and pentacyclic triterpenoid (B12794562) biosynthesis in marine organisms is understood, the specific enzymes and regulatory mechanisms governing the production of Chondrillast-7-enol are unknown. researchgate.netresearchgate.net

It is widely accepted that the biosynthesis of such compounds originates from the mevalonate (B85504) (MVA) pathway, leading to the formation of the precursor 2,3-oxidosqualene. researchgate.netnih.gov The cyclization of this precursor is a key branching point. In plants and some algae, cycloartenol (B190886) is the primary cyclization product, while in fungi and animals, it is lanosterol (B1674476). rsc.org Some evidence suggests that a dual pathway may exist in certain organisms. researchgate.net Given that Chondrillast-7-enol is found in sponges, which can host a complex community of symbiotic microorganisms, it is crucial to determine whether the sponge itself or its symbionts are responsible for the biosynthesis. researchgate.netnih.gov

Future research should focus on identifying and characterizing the specific oxidosqualene cyclase (OSC) that produces the sterol backbone of Chondrillast-7-enol. researchgate.net Subsequent modification steps, such as the introduction of the C-7 double bond, are also critical to understand. This likely involves a series of desaturase and reductase enzymes. mdpi.comrsc.org

Understanding the regulatory networks that control the expression of these biosynthetic genes is another key research area. nih.gov This includes identifying transcription factors and signaling molecules that respond to developmental or environmental cues to modulate the production of Chondrillast-7-enol.

Development of Highly Efficient and Stereoselective Synthetic Routes for Chondrillast-7-enol and its Functional Analogues

The development of efficient and stereoselective total synthetic routes for Chondrillast-7-enol is paramount for its further biological evaluation and potential therapeutic development. Natural sources often provide limited quantities of the compound, making a reliable synthetic supply essential.

A significant breakthrough in this area is the reported synthesis of chondrillasterol and its epimer, spinasterol. researchgate.net As Chondrillast-7-enol is a stereoisomer of these compounds, this existing synthetic framework provides a strong starting point. The key challenge in the synthesis of Chondrillast-7-enol lies in the stereocontrolled construction of its complex steroidal nucleus and the specific stereochemistry of its side chain. nih.gov

Future synthetic efforts should focus on improving the efficiency and stereoselectivity of the existing routes. This may involve the development of novel catalytic methods for key bond-forming reactions. nih.gov The introduction of the Δ7-double bond is a crucial step that requires specific and mild reaction conditions to avoid isomerization or other side reactions. acs.org Methods involving the stereoselective reduction of a Δ8,7-intermediate could be a viable strategy.

Furthermore, the development of synthetic routes that allow for the facile generation of functional analogues of Chondrillast-7-enol is highly desirable. This would enable structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activity and to optimize its therapeutic properties. By systematically modifying different parts of the molecule, it may be possible to develop analogues with improved potency, selectivity, and pharmacokinetic profiles.

Integration of Omics Technologies for Systems-Level Mechanistic Understanding

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a systems-level understanding of Chondrillast-7-enol. These technologies can provide a global view of the cellular processes affected by the compound and help to elucidate its mechanism of action.

Transcriptomics, the study of the complete set of RNA transcripts, can be used to identify genes and pathways that are modulated by Chondrillast-7-enol. For example, by comparing the gene expression profiles of cells treated with Chondrillast-7-enol to untreated cells, researchers can identify potential molecular targets and signaling pathways. researchgate.net This approach has been successfully used in marine ecology to understand how organisms respond to various stimuli.

Metabolomics, the comprehensive analysis of all metabolites in a biological sample, can provide insights into the metabolic reprogramming induced by Chondrillast-7-enol. By correlating changes in the metabolome with the observed phenotype, it is possible to identify biomarkers of drug response and to understand the compound's impact on cellular metabolism. nih.gov Comparative metabolomic analyses have been employed to understand chemical interactions within sponge holobionts.

Integrating data from multiple omics platforms can provide a more complete picture of the biological system. nih.gov For instance, combining transcriptomic and metabolomic data can help to link changes in gene expression to alterations in metabolic pathways. This integrated approach will be invaluable for a comprehensive mechanistic understanding of Chondrillast-7-enol.

Investigations into the Environmental Impact and Biotransformation of Chondrillast-7-enol

As with any natural product being considered for broader applications, understanding the environmental fate and potential impact of Chondrillast-7-enol is crucial. While it is a naturally occurring molecule, its increased production and use could have unforeseen ecological consequences.

The environmental fate of sterols in the marine environment is influenced by factors such as water currents, adsorption to particulate matter, and sedimentation. acs.org Sterols are generally hydrophobic and can be transported from the water column to sediments. acs.org Once in the sediment, they can be degraded by microbial communities. acs.org The rate and extent of this degradation will depend on environmental conditions such as oxygen availability and the presence of specialized microorganisms. acs.org

Future research should investigate the persistence of Chondrillast-7-enol in marine and terrestrial ecosystems. Studies on its biotransformation by various microorganisms are needed to identify the degradation pathways and the resulting metabolites. It is also important to assess the potential for bioaccumulation in the food chain and to evaluate its ecotoxicity on a range of non-target organisms. This information will be essential for a comprehensive environmental risk assessment should Chondrillast-7-enol be developed for widespread use.

Q & A

Q. What are the established methods for isolating and characterizing Chondrillast-7-enol from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques like column chromatography or HPLC for purification. Characterization relies on spectroscopic methods:

- NMR (¹H, ¹³C, DEPT, HSQC) for structural elucidation .

- Mass spectrometry (HRMS or LC-MS) to confirm molecular weight and fragmentation patterns.

- IR spectroscopy for functional group identification.

Ensure purity via TLC or HPLC-UV, with ≥95% purity required for biological assays. Report retention times, solvent systems, and spectral peaks in supplementary materials .

Q. What biological activities of Chondrillast-7-enol are supported by peer-reviewed studies?

Current literature highlights anti-inflammatory and antioxidant properties, primarily validated through:

- In vitro assays : Inhibition of NF-κB in macrophage models (e.g., RAW 264.7 cells) .

- ROS scavenging tests : DPPH and ABTS assays, with IC₅₀ values reported in μM ranges.

- Enzyme inhibition studies : COX-2 and LOX assays to probe mechanistic pathways.

Critically evaluate dose-response curves and control experiments (e.g., vehicle and positive controls) to confirm specificity .

Q. How should researchers address discrepancies in reported spectral data for Chondrillast-7-enol?

Contradictions in NMR or MS data may arise from:

- Solvent effects (e.g., DMSO vs. CDCl₃ shifting proton signals).

- Isomeric impurities (e.g., oxidation byproducts).

Validate findings by cross-referencing with synthetic standards or databases like SciFinder. Reproduce experiments under identical conditions and report solvent, temperature, and instrument calibration details .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for Chondrillast-7-enol derivatives to enhance bioactivity?

- Rational design : Modify the triterpenoid backbone at C-3 or C-7 positions to improve solubility (e.g., glycosylation) or target affinity.

- Computational modeling : Use docking studies (AutoDock Vina) to predict interactions with enzymes like COX-2 .

- Structure-activity relationship (SAR) : Test derivatives in dose-response assays, correlating substituents (e.g., hydroxylation) with IC₅₀ shifts. Include purity data and synthetic yields in supplementary files .

Q. What experimental controls are critical for validating Chondrillast-7-enol’s mechanism of action in vivo?

- Pharmacokinetic controls : Measure plasma half-life and bioavailability via LC-MS/MS in rodent models.

- Negative controls : Use knockout animals (e.g., Nrf2⁻/⁻ mice) to confirm antioxidant pathways.

- Blinding and randomization : Mitigate bias by assigning treatment groups via block randomization and ensuring blinded data analysis .

Q. How should conflicting results between in vitro and in vivo studies be analyzed?

- Bioavailability factors : Test solubility (LogP) and membrane permeability (Caco-2 assays) to explain reduced efficacy in vivo.

- Metabolite interference : Profile metabolites using UPLC-QTOF-MS and compare activity.

- Dose translation : Adjust in vitro IC₅₀ values to physiologically relevant concentrations (e.g., accounting for plasma protein binding) .

Q. What statistical approaches are recommended for meta-analyses of Chondrillast-7-enol’s therapeutic potential?

- Follow PRISMA guidelines for systematic reviews: Document search terms (e.g., "Chondrillast-7-enol AND anti-inflammatory"), inclusion/exclusion criteria, and risk-of-bias assessments .

- Use random-effects models (RevMan software) to account for heterogeneity across studies.

- Report funnel plots to detect publication bias and sensitivity analyses for outlier removal .

Methodological Best Practices

- Reproducibility : Archive raw spectral data, chromatograms, and experimental protocols in repositories like Zenodo .

- Ethical reporting : Disclose funding sources, conflicts of interest, and animal welfare compliance (ARRIVE guidelines) .

- Data validation : Triangulate findings with orthogonal assays (e.g., ELISA and Western blot for protein targets) .

Note: Avoid citing non-peer-reviewed sources (e.g., ). Prioritize databases like PubMed, SciFinder, and Cochrane Library for literature reviews.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.